2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile
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Overview
Description
2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile is a heterocyclic compound that contains both a pyridine and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, contributes to the compound’s reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a pyridine derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of acetic acid as a solvent and heating to around 70-80°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient heating methods, and potentially continuous flow processes to increase yield and efficiency. The use of catalysts to speed up the reaction and reduce costs might also be considered.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)thiazole: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-4-yl)thiazole: Another isomer with the pyridine ring attached at the 4-position of the thiazole ring.
Thiazolo[3,2-a]pyridine: A fused ring system combining thiazole and pyridine rings.
Uniqueness
2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-4-3-10-13-9(7-14-10)8-2-1-5-12-6-8/h1-2,5-7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUDLOFDWKFOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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